

Introduction: Targeting a Key Oncogenic Pathway

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Compound of Interest

Compound Name: 2-(3,3-Difluorocyclobutyl)acetic acid

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The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and metabolism.^[1] Its dysregulation, often through activating mutations in the PIK3CA gene, is a frequent event in various human cancers, making it a prime target for therapeutic intervention.^{[1][2]} Taselisib, also known as GDC-0032 or RG7604, is a potent and selective, orally bioavailable inhibitor of class I PI3K enzymes.^{[3][4]} This guide provides a comprehensive technical overview of the characterization of Taselisib, focusing on its mechanism of action, preclinical and clinical evaluation, and key experimental protocols for its study.

Physicochemical Properties and Formulation

Taselisib is a benzoxepin derivative with the chemical name 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]^{[3][5]}oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide.^[5] Key physicochemical data are summarized below.

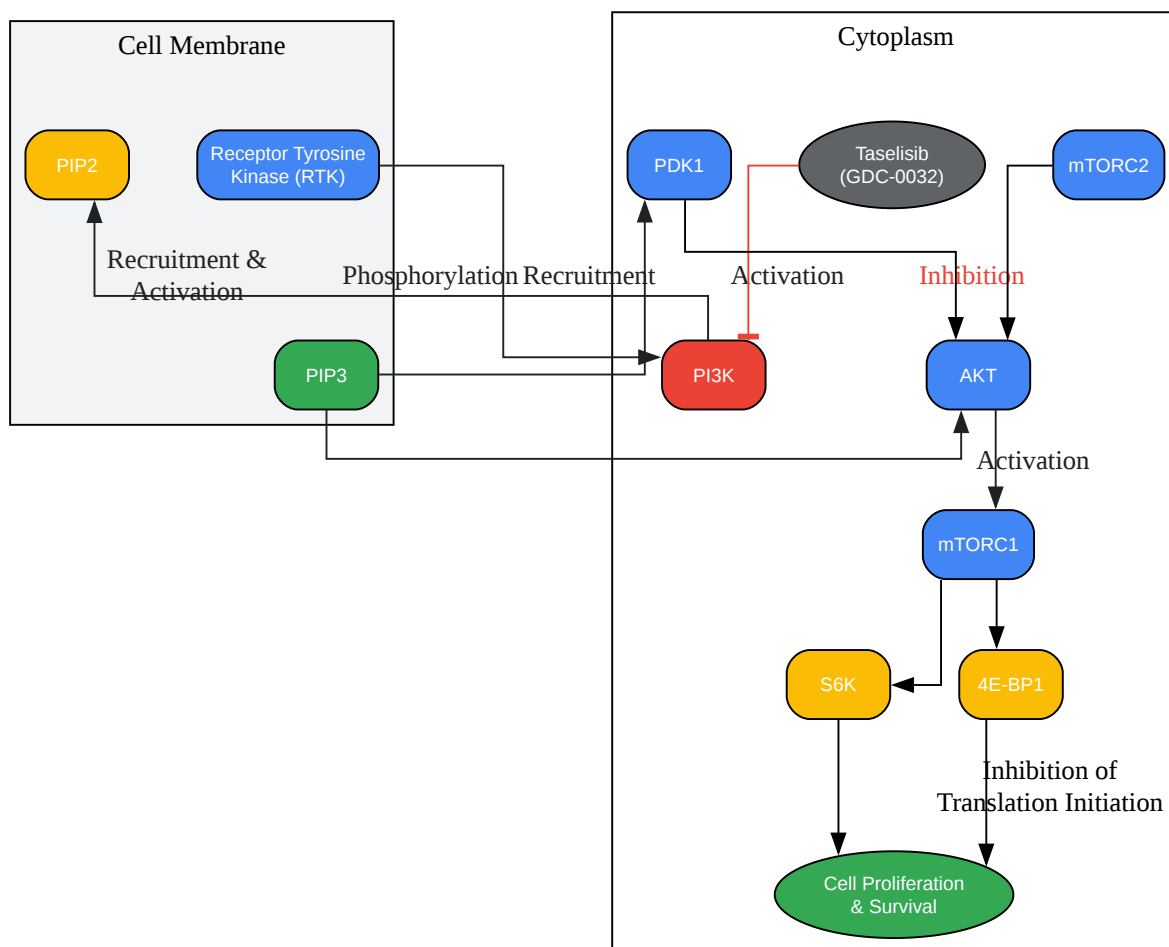
Property	Value	Reference
CAS Number	1282512-48-4	[4][5]
Molecular Formula	C ₂₄ H ₂₈ N ₈ O ₂	[4][5]
Molecular Weight	460.53 g/mol	[3][4][5]
Solubility	Soluble in DMSO (≥23.05 mg/mL), sparingly soluble in Ethanol (≥2.79 mg/mL with gentle warming), and insoluble in water.	[4][5]

For in vitro studies, stock solutions of Taselisib are typically prepared in dimethyl sulfoxide (DMSO). For in vivo animal studies, it can be formulated as a suspension in vehicles such as methylcellulose Tween (MCT).

Mechanism of Action: Selective PI3K Inhibition

Taselisib functions by targeting the ATP-binding pocket of the catalytic subunit of PI3K, thereby inhibiting its kinase activity and subsequent downstream signaling events.[1][6] A distinguishing feature of Taselisib is its isoform selectivity. It potently inhibits PI3K α , PI3K δ , and PI3K γ isoforms while demonstrating significantly less activity against the PI3K β isoform.[3][7] This β -sparing profile is thought to contribute to its therapeutic window.[3]

The PI3K pathway is a central node in cell signaling, and its inhibition by Taselisib has profound effects on downstream effectors. The following diagram illustrates the canonical PI3K signaling pathway and the point of intervention by Taselisib.



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Caption: The PI3K Signaling Pathway and Inhibition by Taselisib.

Biochemical and Cellular Characterization

The potency and selectivity of Taselisib have been extensively characterized through biochemical and cellular assays.

Biochemical Potency

The inhibitory activity of Taselisib against different PI3K isoforms is typically determined using in vitro kinase assays. A common method is a fluorescence polarization assay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).^[3]

PI3K Isoform	Ki (nM)	IC50 (nM)	Reference
PI3K α	0.29	0.29	^{[3][5][8]}
PI3K β	9.1	>8	^[8]
PI3K δ	0.12	0.12	^{[3][5][8]}
PI3K γ	0.97	0.97	^{[3][5][8]}

Cellular Activity

The anti-proliferative effects of Taselisib have been demonstrated in various cancer cell lines, with enhanced potency observed in those harboring PIK3CA mutations.^{[2][3][9]}

Cell Line	PIK3CA Status	IC50 (nM)	Reference
MCF7-neo/HER2	Mutant	2.5	^{[3][5]}
MCF7	Mutant	4	^[5]
PC3	PTEN null	31	^[5]
Cal-33	H1047R mutant	-	^[7]

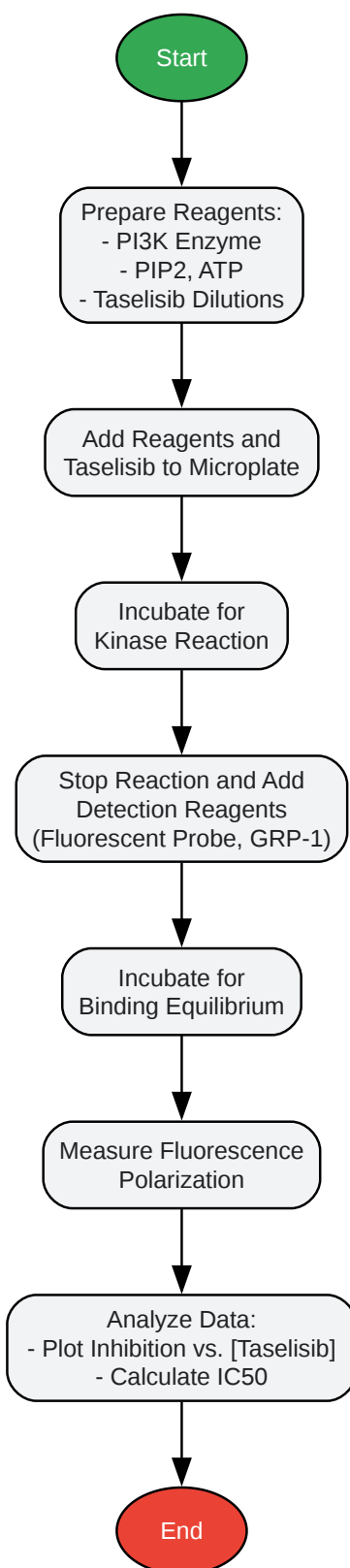
Experimental Protocols

In Vitro Kinase Assay (Fluorescence Polarization)

This protocol outlines a typical fluorescence polarization assay to determine the IC50 of Taselisib against PI3K isoforms.

- Reagents and Materials:
 - Recombinant PI3K isoforms (e.g., PI3K α , β , δ , γ)

- PIP2 substrate
- ATP
- Fluorescently labeled PIP3 probe (e.g., TAMRA-PIP3)
- GRP-1 pleckstrin homology (PH) domain protein
- Assay buffer (e.g., 10 mM Tris pH 7.5, 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
- Taselisib stock solution in DMSO
- 384-well microplates
- Procedure:
 - Prepare serial dilutions of Taselisib in DMSO.
 - Add the PI3K enzyme, PIP2, and ATP to the wells of the microplate.
 - Add the diluted Taselisib or DMSO (vehicle control) to the respective wells.
 - Incubate to allow the kinase reaction to proceed.
 - Stop the reaction and add the fluorescent PIP3 probe and GRP-1 PH domain protein.
 - Incubate to allow for binding equilibrium.
 - Measure fluorescence polarization using a suitable plate reader.
- Data Analysis:
 - The decrease in fluorescence polarization is proportional to the amount of PIP3 produced.
 - Plot the percentage of inhibition against the logarithm of the Taselisib concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[\[3\]](#)



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Caption: Workflow for an In Vitro Kinase Assay.

Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of Taselisib on cancer cell lines.

- Reagents and Materials:
 - Cancer cell lines of interest
 - Complete cell culture medium
 - Taselisib stock solution in DMSO
 - 96-well cell culture plates
 - Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- Procedure:
 - Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
 - Prepare serial dilutions of Taselisib in a complete culture medium.
 - Remove the old medium and add the medium containing different concentrations of Taselisib or DMSO (vehicle control).
 - Incubate the cells for a specified period (e.g., 72 hours).
 - Add the cell viability reagent according to the manufacturer's instructions.
 - Measure the signal (luminescence or absorbance) using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle-treated control.
 - Plot the percentage of cell viability against the logarithm of the Taselisib concentration.
 - Determine the IC₅₀ value using non-linear regression analysis.

In Vivo Characterization and Preclinical Studies

Taselisib has demonstrated robust anti-tumor activity in various preclinical xenograft models, particularly those with PIK3CA mutations.[5][9]

- **Tumor Growth Inhibition:** In a KPL-4 xenograft model, a single dose of 25 mg/kg Taselisib suppressed the PI3K pathway for up to 24 hours.[1] In an MCF7-neo/Her2 xenograft model, oral administration of Taselisib led to dose-dependent tumor growth inhibition and regressions.[5]
- **Pharmacokinetics:** Taselisib exhibits dose-proportional pharmacokinetics with a mean half-life of approximately 40 hours in patients.[1][3]
- **Radiosensitization:** Preclinical studies have shown that Taselisib can enhance the anti-tumor effects of radiotherapy in head and neck squamous cell carcinomas with activating PIK3CA alterations.[7] This is achieved by impairing DNA damage repair and prolonging G2-M arrest following irradiation.[7]

Clinical Development and Therapeutic Applications

Taselisib has undergone extensive clinical evaluation, primarily in patients with advanced solid tumors, including breast cancer.

- **Phase I Studies:** Early-phase clinical trials established the safety profile and recommended phase II dose of Taselisib.[1] Dose-limiting toxicities included diarrhea, hyperglycemia, and rash.[1] Pharmacodynamic studies in patient tumor samples confirmed pathway inhibition at doses of 3 mg and above.[1]
- **Phase III SANDPIPER Trial:** This study evaluated Taselisib in combination with fulvestrant in postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant advanced breast cancer.[10][11] The combination therapy showed a modest improvement in progression-free survival compared to fulvestrant alone (7.4 months vs. 5.4 months).[11] However, the development of Taselisib was ultimately discontinued due to its modest clinical benefit and tolerability profile.[12]
- **Combination Therapies:** Taselisib has also been investigated in combination with other targeted agents, such as HER2-directed therapies in HER2-positive breast cancer.[6]

Conclusion

Taselisib (GDC-0032) is a well-characterized, potent, and selective β -sparing PI3K inhibitor. Its preferential activity in PIK3CA-mutant cancers has been demonstrated in both preclinical and clinical settings. While its development was halted, the extensive characterization of Taselisib has provided valuable insights into the therapeutic targeting of the PI3K pathway and serves as an important reference compound for ongoing research in this field.

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